Mastoparan B

Description

Origin and Biological Source in Hymenopteran Venoms

Mastoparan (B549812) B is primarily isolated from the venom of the black-bellied hornet, Vespa basalis, a species of Hymenoptera commonly found in Taiwan. nih.govbiocompare.comresearchgate.net Wasps, belonging to the order Hymenoptera, utilize their venom for both defense and predation. mdpi.com The venom is a complex mixture of various bioactive molecules, including proteins, enzymes, and peptides like Mastoparan B. mdpi.com While social wasps often use their venom to protect their colonies, solitary wasps typically use it to paralyze prey. mdpi.comnih.gov this compound is considered a major active component of the Vespa basalis venom. biocompare.com

Classification within the Mastoparan Peptide Family

This compound belongs to the mastoparan family of peptides, which are small, amphipathic, and α-helical peptides. mdpi.comnih.govwikipedia.org These peptides are characterized by their 14-amino-acid length, an amidated C-terminus, and a high content of hydrophobic and basic amino acids. nih.gov This structure is crucial for their biological activity, which often involves interaction with cell membranes. nih.gov

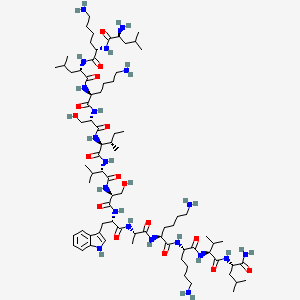

The amino acid sequence of this compound is Leu-Lys-Leu-Lys-Ser-Ile-Val-Ser-Trp-Ala-Lys-Lys-Val-Leu-NH2. nih.govportlandpress.comnih.gov While it shares the common structural features of vespid mastoparans, it is distinguished by a less hydrophobic sequence at specific positions. portlandpress.comnih.gov The mastoparan family itself is diverse, with numerous peptides identified from various wasp species. mdpi.com These peptides can be further categorized into subfamilies based on their amino acid sequence homology. mdpi.com

Historical Context of this compound Discovery and Early Research

This compound was first purified and characterized from the venom of the hornet Vespa basalis in the early 1990s. portlandpress.comnih.govnih.gov Initial studies focused on elucidating its primary structure and fundamental biological activities. portlandpress.comnih.gov Researchers determined its amino acid sequence and measured its molecular mass to be approximately 1611 Da. portlandpress.comnih.govnih.gov

Detailed Research Findings

| Property | Finding |

| Amino Acid Sequence | Leu-Lys-Leu-Lys-Ser-Ile-Val-Ser-Trp-Ala-Lys-Lys-Val-Leu-NH2 nih.govportlandpress.comnih.gov |

| Molecular Mass | 1611 Da portlandpress.comnih.govnih.gov |

| Biological Activity | Induces histamine (B1213489) release from mast cells portlandpress.comnih.gov |

| Biological Activity | Causes edema portlandpress.comnih.gov |

| Biological Activity | Potent hemolytic activity nih.govportlandpress.comnih.gov |

| Biological Activity | Potent antibacterial activity against Gram-positive and Gram-negative bacteria nih.govcapes.gov.br |

Properties

Molecular Formula |

C78H138N20O16 |

|---|---|

Molecular Weight |

1612.1 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-N-[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]hexanamide |

InChI |

InChI=1S/C78H138N20O16/c1-14-47(12)64(98-75(111)61(41-100)94-70(106)55(29-19-23-33-81)90-73(109)58(37-44(6)7)92-69(105)54(28-18-22-32-80)88-67(103)51(83)35-42(2)3)78(114)97-63(46(10)11)77(113)95-60(40-99)74(110)93-59(38-49-39-85-52-26-16-15-25-50(49)52)72(108)86-48(13)66(102)87-53(27-17-21-31-79)68(104)89-56(30-20-24-34-82)71(107)96-62(45(8)9)76(112)91-57(65(84)101)36-43(4)5/h15-16,25-26,39,42-48,51,53-64,85,99-100H,14,17-24,27-38,40-41,79-83H2,1-13H3,(H2,84,101)(H,86,108)(H,87,102)(H,88,103)(H,89,104)(H,90,109)(H,91,112)(H,92,105)(H,93,110)(H,94,106)(H,95,113)(H,96,107)(H,97,114)(H,98,111)/t47-,48-,51-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-/m0/s1 |

InChI Key |

NSFBOCKFBVQQKB-CQWNSWRRSA-N |

SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)N |

Origin of Product |

United States |

Molecular Architecture and Conformational Dynamics of Mastoparan B

Primary Sequence Features and Post-Translational Modifications

Mastoparan (B549812) B is a 14-amino acid peptide with the primary sequence Leu-Lys-Leu-Lys-Ser-Ile-Val-Ser-Trp-Ala-Lys-Lys-Val-Leu. scienceopen.comresearchgate.net A key feature of its structure is the post-translational modification at its C-terminus. Like most known mastoparans, Mastoparan B possesses an amidated C-terminus, a feature critical to its structural stability and function. nih.govnih.gov This amidation results from the enzymatic conversion of a C-terminal glycine (B1666218) residue in the precursor peptide. nih.gov

| Property | Value |

|---|---|

| Primary Sequence | LKLKSIVSWAKKVL-NH₂ |

| Molecular Formula | C₇₈H₁₃₈N₂₀O₁₆ |

| Molecular Weight | 1611.07 g/mol |

| Net Charge (at pH 7) | +4 |

| Hydrophobicity ( | 0.461 |

| Hydrophobic Moment (<µH>) | 0.404 |

The amidation of the C-terminal leucine (B10760876) residue is a crucial post-translational modification that profoundly influences the biological activity of this compound. nih.gov This modification neutralizes the negative charge of what would otherwise be a carboxylate group (-COOH), thereby preventing unfavorable electrostatic interactions with the negative end of the α-helix dipole. mdpi.com This stabilization promotes a higher content of α-helical conformation, which is essential for its function. nih.govnih.gov Studies on various mastoparan peptides have demonstrated that the amidated form allows for a deeper and more stable interaction with the phospholipid components of cell membranes. nih.gov This enhanced interaction is directly correlated with the peptide's lytic and other biological activities, as the non-amidated (acidic) form shows significantly reduced efficacy. mdpi.comnih.gov

Secondary and Tertiary Structure Elucidation

In aqueous solutions, this compound and other mastoparans typically exist in a disordered or random-coil conformation. mcmaster.ca However, they undergo a significant conformational change upon encountering a more hydrophobic, membrane-like environment. The elucidation of its structure in such environments has been primarily achieved through techniques like Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy. mcmaster.caucsd.edu

In the presence of membrane-mimetic media, such as organic solvents like 2,2,2-trifluoroethanol (B45653) (TFE) or detergent micelles like sodium dodecyl sulfate (B86663) (SDS), this compound folds into a well-defined α-helical secondary structure. mcmaster.caucsd.edu NMR studies have confirmed that this helical conformation spans a significant portion of the peptide's backbone. ucsd.edu This environment-dependent folding is a hallmark of many membrane-active peptides and is fundamental to their mechanism of action. nih.gov The stability of this α-helix is a key determinant of the peptide's ability to perturb and permeabilize cell membranes.

| Mastoparan Analog | Environment | α-Helical Content (%) |

|---|---|---|

| Mastoparan-L | Aqueous Buffer | ~21% |

| SDS Micelles | ~74% | |

| Mastoparan-C | Aqueous Buffer (NH₄AC) | 7% |

| 50% TFE | 33% |

The α-helical structure of this compound is distinctly amphipathic, meaning it has a segregated distribution of hydrophobic and hydrophilic (in this case, cationic) amino acid residues. ucsd.eduijbs.com When visualized as a helical wheel, the hydrophobic residues (Leucine, Isoleucine, Valine, Tryptophan, Alanine) are positioned on one face of the helix, while the positively charged Lysine (B10760008) residues and polar Serine residues are located on the opposite face. This amphipathic arrangement is critical for its structural organization and interaction with lipid bilayers. ijbs.com The hydrophobic face facilitates the insertion of the peptide into the nonpolar core of the cell membrane, while the cationic face interacts with the negatively charged head groups of membrane phospholipids (B1166683). This dual interaction is the primary driver for its membrane-disruptive activities.

Computational Modeling and Simulation of this compound Conformation

Computational methods, particularly molecular dynamics (MD) simulations, provide powerful tools for investigating the conformational dynamics and membrane interactions of peptides like this compound at an atomic level of detail. These simulations can model the behavior of the peptide in various environments over time, offering insights that complement experimental data.

Molecular dynamics simulations are employed to study the conformational landscape of this compound as it interacts with membrane mimetic systems, such as lipid bilayers or detergent micelles. While extensive MD studies specifically on this compound are less common than for its analog Mastoparan X, the principles and findings are highly transferable due to their structural similarity. nih.govnih.gov

These simulations reveal several key aspects of this compound's behavior:

Conformational Transition : Simulations can model the spontaneous transition of the peptide from a random coil in an aqueous solution to a stable α-helix upon association with the membrane interface. acs.org

Peptide Orientation : The orientation of the peptide within the membrane can be precisely determined. Studies on similar mastoparans show that in zwitterionic membranes (like those composed of Dodecylphosphocholine), the peptide tends to lie on the surface, parallel to the membrane plane. In contrast, in anionic membranes (mimicked by SDS or bilayers containing negatively charged lipids), a deeper insertion or even a transmembrane orientation is more likely. nih.gov This is consistent with a "carpet" model in the former and a pore-forming model in the latter.

Interaction Energetics : MD simulations allow for the calculation of the interaction energy between the peptide and the membrane. The initial binding is typically driven by strong electrostatic interactions between the positively charged lysine residues of this compound and the negatively charged phosphate (B84403) groups of the lipids. This is followed by the insertion of the hydrophobic face into the lipid core, driven by the hydrophobic effect. researchgate.net

Membrane Disruption : Simulations can visualize how the insertion of this compound disrupts the local lipid packing, leading to membrane thinning, increased water penetration, and ultimately, the formation of pores or other defects that compromise membrane integrity. mdpi.com

These computational studies provide a dynamic, atom-level picture of the molecular events that underpin the biological activity of this compound, detailing its journey from a disordered peptide in solution to a structured, membrane-disrupting agent.

In Silico Structure Prediction and Validation

The prediction and validation of this compound's three-dimensional structure through computational, or in silico, methods are crucial for understanding its molecular architecture and mechanism of action. These techniques provide detailed structural insights that complement experimental data, allowing for a comprehensive analysis of the peptide's conformational dynamics.

In silico studies characterize this compound and its analogs as linear, cationic peptides that are rich in hydrophobic and basic amino acids and lack disulfide bonds. researchgate.netnih.gov Computational approaches, such as the electrostatically driven Monte Carlo method, have been employed to explore the conformational space of mastoparan peptides. nih.gov These simulations consistently predict that the peptides adopt α-helical conformations. nih.gov The majority of mastoparans, including this compound, are composed of 14 amino acids, most of which are hydrophobic residues like leucine, isoleucine, and alanine (B10760859). nih.govijbs.com They also tend to be polycationic due to the presence of multiple lysine residues. nih.govijbs.com

The predicted tertiary structure of this compound is predominantly an amphipathic α-helix. nih.govresearchgate.net This structural arrangement is critical for its biological activity, featuring distinct hydrophobic and hydrophilic faces that facilitate interaction with cell membranes. researchgate.netpnas.org This amphipathic nature is often visualized using in silico tools that generate helical wheel projections. researchgate.netmdpi.com It is important to note that this α-helical conformation is environmentally dependent; computational and experimental data show that while this compound adopts a helical structure in membrane-mimicking environments, it typically exists in an unordered, random-coil state in aqueous solutions. nih.govmdpi.com

The validation of these computationally predicted structures is a critical step to ensure their accuracy and reliability. This is achieved by comparing the in silico models with experimental data and by assessing their stereochemical quality.

Comparison with Experimental Data:

Circular Dichroism (CD) Spectroscopy: CD spectra are used experimentally to determine the secondary structure content of peptides. For this compound and its analogs, CD analysis confirms a high α-helical content when in the presence of membrane-mimicking solvents like 40% 2,2,2-trifluoroethanol (TFE), which aligns with the in silico predictions. researchgate.netnih.govmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR has been used to determine the tertiary structures of this compound and its analogs in TFE-containing solutions, providing experimental models for direct comparison with computationally derived structures. nih.govresearchgate.net

Stereochemical Quality Assessment:

PROCHECK: The stereochemical quality of the predicted protein structures is often evaluated using software like PROCHECK. mdpi.com This tool analyzes factors such as bond lengths, bond angles, and planarity.

Ramachandran Plot Analysis: A key component of this validation is the Ramachandran plot, which visualizes the energetically allowed regions for the backbone dihedral angles (phi, ψ) of the amino acid residues. mdpi.comwikipedia.org For a predicted model to be considered high quality, it is expected that over 90% of its amino acid residues will fall within the most favored and additionally allowed regions of the Ramachandran plot. mdpi.com

The table below summarizes some of the computational tools and methods used in the prediction and validation of this compound's structure.

| Tool/Method | Purpose | Reference |

| Molecular Modeling / Simulation | To predict the three-dimensional tertiary structure of the peptide. | nih.gov |

| Monte Carlo Method | To explore the possible conformational states of the peptide. | nih.gov |

| Helical Wheel Projection | To visualize the amphipathic nature of the α-helical structure. | researchgate.netmdpi.commdpi.com |

| PROCHECK | To assess the overall stereochemical quality of the predicted model. | mdpi.com |

| Ramachandran Plot | To validate the backbone dihedral angles of the amino acid residues. | mdpi.com |

| Molecular Dynamics (MD) Simulation | To study the time-dependent conformational dynamics and interactions. | nih.gov |

The following table provides a hypothetical breakdown of Ramachandran plot results for a high-quality predicted model of this compound, based on standard validation criteria. mdpi.com

| Ramachandran Plot Regions | Percentage of Residues |

| Most Favoured Regions | > 90% |

| Additionally Allowed Regions | < 10% |

| Generously Allowed Regions | < 2% |

| Disallowed Regions | ~ 0% |

Mechanisms of Biological Action of Mastoparan B at the Molecular and Cellular Level

Interactions with Biological Membranes

The initial interaction of Mastoparan (B549812) B with the cell surface is a critical determinant of its biological effects. This interaction is largely governed by the peptide's amphipathic nature, possessing both hydrophobic and positively charged residues, which facilitates its association with the lipid bilayer of cell membranes. wikipedia.org

Electrostatic Adsorption and Membrane Permeabilization

The positively charged lysine (B10760008) residues in Mastoparan B are crucial for its initial binding to the negatively charged components of cell membranes, such as anionic phospholipids (B1166683). tandfonline.com This electrostatic attraction is a primary driver for the peptide's accumulation at the membrane surface. tandfonline.com Following adsorption, this compound can induce membrane permeabilization, leading to the leakage of intracellular contents. researchgate.netresearchgate.net Studies have shown that this compound can cause the release of cellular components, indicating a disruption of the membrane's barrier function. researchgate.net The degree of permeabilization is often concentration-dependent. nih.gov

Pore Formation Hypotheses and Mechanisms

Several models have been proposed to explain how this compound and similar antimicrobial peptides disrupt membrane integrity, including the "barrel-stave," "carpet," and "toroidal-pore" mechanisms. wikipedia.org

Barrel-Stave Model: In this model, peptides insert into the membrane and aggregate to form a transmembrane channel, with the hydrophobic regions of the peptides facing the lipid acyl chains and the hydrophilic regions lining the pore. wikipedia.org

Carpet Model: This model suggests that the peptides accumulate on the membrane surface, forming a "carpet-like" layer that disrupts the lipid packing and leads to membrane destabilization and permeabilization without the formation of discrete pores. wikipedia.orgacs.org

Toroidal Pore (Wormhole) Model: This mechanism involves the peptides inserting into the membrane and inducing the lipid monolayer to bend inward, creating a pore lined by both the peptides and the lipid head groups. wikipedia.orgetsu.edu

The specific mechanism employed by this compound can be influenced by factors such as peptide concentration and the lipid composition of the target membrane. uliege.be Evidence suggests that this compound can form ion channels in planar lipid bilayers, exhibiting multiple conductance levels, which supports a pore-forming mechanism. royalsocietypublishing.org Some studies also point towards a "graded" leakage mechanism, where the peptide induces transient defects in the bilayer. acs.org

Activation of G-Protein Signaling Pathways

Beyond its direct effects on membranes, this compound is a potent activator of heterotrimeric G-proteins, key components of intracellular signaling cascades. unc.edunih.gov

Mimicry of G-Protein Coupled Receptor (GPCR) Activity

This compound can directly activate G-proteins in a manner that mimics the action of an agonist-bound G-protein coupled receptor (GPCR). nih.govcore.ac.uk It is thought to achieve this by adopting a structure similar to the intracellular loops of GPCRs, which are responsible for G-protein activation. nih.gov By binding directly to the Gα subunit, this compound induces a conformational change that facilitates the release of GDP. nih.govcambridge.org This allows GTP to bind, leading to the dissociation of the Gα subunit from the Gβγ dimer and the subsequent activation of downstream effector proteins. plos.org This receptor-mimetic activity allows this compound to bypass the need for a ligand-activated GPCR to initiate G-protein signaling. pnas.org

Modulation of Guanine (B1146940) Nucleotide Exchange and GTPase Activity

This compound accelerates the rate of guanine nucleotide exchange (GDP for GTP) on the Gα subunit, a critical step in G-protein activation. nih.govnih.gov This stimulation of nucleotide exchange is a key aspect of its ability to activate G-proteins. nih.gov Furthermore, this compound has been shown to increase the intrinsic GTPase activity of G-proteins. nih.govportlandpress.compnas.org The hydrolysis of GTP to GDP by the Gα subunit is the "off" switch for G-protein signaling, returning the G-protein to its inactive, heterotrimeric state. By modulating both the "on" (nucleotide exchange) and "off" (GTPase activity) steps of the G-protein cycle, this compound can profoundly influence the duration and intensity of cellular signaling events. portlandpress.compnas.org The activation of G-proteins by this compound has been linked to various downstream effects, including the stimulation of phospholipase C and the activation of mitogen-activated protein kinase (MAPK) pathways. nih.govaai.orgresearchgate.net

Downstream Intracellular Signaling Cascades: Calcium Mobilization and Phospholipase Activation

This compound is a potent modulator of intracellular signaling, primarily through its ability to trigger calcium mobilization and activate phospholipases. The peptide can induce a rapid increase in cytosolic free calcium ([Ca2+]cyt) through multiple mechanisms. In many cell types, this compound is known to activate heterotrimeric G proteins. biorxiv.org This activation can lead to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytosol. biorxiv.org

Beyond G-protein-mediated pathways, this compound can also induce calcium influx from the extracellular environment, a process that does not appear to involve L-type voltage-dependent calcium channels. researchgate.net In some cellular contexts, such as the insulin-secreting RINm5F beta-cell line, the elevation of cytosolic calcium by this compound has been observed, although its direct role in stimulating exocytosis in these cells has been questioned, suggesting a more direct action on the exocytotic machinery. researchgate.net

This compound is also a well-documented activator of various phospholipases, including phospholipase A2 (PLA2), phospholipase C (PLC), and phospholipase D (PLD). researchgate.net The activation of PLA2 by this compound leads to the release of arachidonic acid from membrane phospholipids. springernature.com In 1321N1 human astrocytoma cells, this compound at concentrations of 3-30 µM was shown to cause a time- and concentration-dependent accumulation of diacylglycerol and phosphatidic acid, indicative of PLD activation. researchgate.net This activation of PLD by this compound can occur independently of G-protein activation in certain cell types. researchgate.net In plant cells, this compound has also been shown to activate PLD, leading to downstream signaling events. nih.gov

Table 1: Effects of this compound on Intracellular Signaling

| Cellular Process | Key Effect of this compound | Affected Cell Types/Organisms | References |

|---|---|---|---|

| Calcium Mobilization | G-protein-mediated IP3 production and Ca2+ release from internal stores. | General animal cells | biorxiv.org |

| Increased Ca2+ influx from extracellular medium. | RINm5F beta-cells | researchgate.net | |

| Phospholipase Activation | Stimulation of Phospholipase A2 (PLA2), leading to arachidonic acid release. | Rat peritoneal mast cells, human fibroblasts | springernature.com |

| Activation of Phospholipase D (PLD), leading to phosphatidic acid accumulation. | 1321N1 human astrocytoma cells, RBL-2H3, RBL-1, HL-60, P388, endothelial cells | researchgate.net | |

| Activation of Phospholipase C (PLC) and Phospholipase D (PLD). | Plant cells (Medicago truncatula) | nih.gov |

Interaction with Cellular Organelles

This compound's cytotoxic effects, particularly against cancer cells, are significantly mediated by its direct interactions with cellular organelles, most notably the mitochondria.

Mitochondrial Membrane Potential Disruption

A key event in this compound-induced cell death is the disruption of the mitochondrial membrane potential (ΔΨm). The peptide can directly interact with mitochondrial membranes, leading to their permeabilization. acs.org This interaction is thought to be a primary cause for inducing apoptosis in melanoma cells. acs.org Mastoparan facilitates the opening of the mitochondrial permeability transition pore (MPTP), a large, non-specific channel in the inner mitochondrial membrane. springernature.comresearchgate.net The opening of the MPTP leads to the dissipation of the proton gradient across the inner mitochondrial membrane, uncoupling oxidative phosphorylation and causing a collapse of the ΔΨm. researchgate.net

The mechanism of MPTP induction by Mastoparan appears to be bimodal. At submicromolar concentrations, its action is dependent on the presence of Ca2+ and phosphate (B84403) and can be inhibited by cyclosporin (B1163) A. researchgate.net However, at concentrations above 1 µM, Mastoparan can induce pore opening in a Ca2+-independent and cyclosporin A-insensitive manner, likely through a more direct perturbation of the lipid bilayer of the inner mitochondrial membrane. researchgate.net

Induction of Mitochondrial-Mediated Apoptotic Pathways

The disruption of mitochondrial integrity by this compound is a critical trigger for the intrinsic pathway of apoptosis. The loss of mitochondrial membrane potential and the opening of the MPTP lead to the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol. researchgate.net These factors include cytochrome c, which, once in the cytosol, participates in the formation of the apoptosome, a protein complex that activates caspase-9.

Activated caspase-9 then initiates a caspase cascade by cleaving and activating executioner caspases, such as caspase-3. The activation of these executioner caspases leads to the cleavage of various cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies. researchgate.net Studies in B16F10-Nex2 melanoma cells have shown that this compound treatment leads to the translocation of phosphatidylserine (B164497) to the outer leaflet of the plasma membrane, DNA fragmentation, and the activation of caspases-9 and -3. Furthermore, this compound can modulate the expression of Bcl-2 family proteins, leading to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-xL. researchgate.net

Inhibition of Bacterial Efflux Pumps

In addition to its effects on eukaryotic cells, this compound has demonstrated significant antibacterial activity, partly through its ability to inhibit bacterial efflux pumps, which are a major mechanism of antibiotic resistance.

Conformational Modulation of Resistance-Nodulation-Cell Division (RND) Efflux Systems

This compound can directly interact with and inhibit the function of Resistance-Nodulation-Cell Division (RND) family efflux pumps, such as the AdeB transporter in Acinetobacter baumannii. researchgate.net In-silico studies have shown that this compound binds to specific amino acid residues within the helix-5 of the AdeB protein. biorxiv.org This binding induces a significant conformational change in the protein, with dihedral angles of the involved amino acids shifting by 9.0–9.6 Å. researchgate.net This structural alteration is believed to block the activity of the AdeB transporter, thereby preventing the efflux of antibiotics from the bacterial cell. researchgate.net

Table 2: Conformational Changes in AdeB Efflux Pump Induced by this compound

| Parameter | Observation | Significance | References |

|---|---|---|---|

| Binding Site | Binds to amino acid residues in Helix-5 of the AdeB protein. | Direct interaction leading to functional inhibition. | biorxiv.org |

| Conformational Shift | Causes a shift in the dihedral angles of involved amino acids by 9.0–9.6 Å. | Alters the three-dimensional structure of the pump, blocking its activity. | researchgate.net |

Regulatory Effects on Gene Expression of Efflux Components

Beyond direct protein inhibition, this compound also exerts regulatory effects on the expression of genes encoding efflux pump components. In a multidrug-resistant strain of A. baumannii, treatment with a sub-minimum inhibitory concentration (sub-MIC) of this compound resulted in a 20-fold reduction in the expression of the adeB gene. biorxiv.orgresearchgate.net The proposed mechanism for this downregulation involves this compound's potential interaction with a G-protein-like system in bacteria, which in turn controls the expression of efflux pump regulators such as MarA, RamA, SoxS, and Rob proteins. researchgate.net By downregulating the production of the efflux pump proteins, this compound further diminishes the capacity of the bacteria to expel antibiotics, thereby restoring susceptibility to these drugs. This dual mechanism of direct pump inhibition and gene expression downregulation makes this compound a promising candidate for combating antibiotic resistance. biorxiv.orgresearchgate.net

Advanced Biological Activities of Mastoparan B: Research Perspectives

Antimicrobial Research Applications

Mastoparan (B549812) B has demonstrated a broad spectrum of activity against a variety of pathogenic microorganisms. Its ability to disrupt microbial membranes and overcome drug resistance has made it a subject of intensive investigation.

Activity Spectrum Against Gram-Positive and Gram-Negative Bacterial Strains

Mastoparan B exhibits potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. frontiersin.orguniprot.org Research has established its efficacy through the determination of Minimum Inhibitory Concentrations (MICs) against various bacterial strains. For instance, this compound has shown significant activity against Staphylococcus aureus, Staphylococcus xylosus, Enterococcus faecalis, and Bacillus subtilis among Gram-positive bacteria. frontiersin.orguniprot.org Its activity extends to Gram-negative species such as Escherichia coli, Shigella flexneri, Shigella sonnei, and Citrobacter koseri. frontiersin.orguniprot.org However, its effectiveness can vary significantly between different strains of the same species. researchgate.net Interestingly, while potent against many pathogens, this compound has been noted to have low activity against certain beneficial probiotic bacteria. frontiersin.org

Table 1: Antimicrobial Activity Spectrum of this compound

| Bacterial Strain | Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| Enterococcus faecalis LS-101 | Gram-Positive | 3.3 | frontiersin.org |

| Bacillus subtilis PCI 219 | Gram-Positive | 3.3 | frontiersin.org |

| Staphylococcus aureus | Gram-Positive | 96-128 | uniprot.org |

| Staphylococcus xylosus | Gram-Positive | 2 | uniprot.org |

| Streptococcus alactolyticus | Gram-Positive | 32 | uniprot.org |

| Salmonella choleraesuis | Gram-Negative | 32 | uniprot.org |

| Shigella flexneri EW-10 | Gram-Negative | 6.25 | frontiersin.org |

| Shigella sonnei EW-33 | Gram-Negative | 6.25 | frontiersin.org |

| Escherichia coli | Gram-Negative | 3-16 | uniprot.org |

| Citrobacter koseri | Gram-Negative | 6 | uniprot.org |

| Klebsiella pneumoniae | Gram-Negative | 128 | uniprot.org |

| Pseudomonas aeruginosa | Gram-Negative | 128 | uniprot.org |

| Salmonella typhimurium | Gram-Negative | 64 | uniprot.org |

| Vibrio parahaemolyticus | Gram-Negative | 32 | uniprot.org |

Effects on Bacterial Membrane Integrity and Permeability

The primary mechanism of this compound's antimicrobial action involves the disruption of bacterial cell membranes. nih.govsemanticscholar.org As a cationic and amphipathic peptide, it interacts electrostatically with the negatively charged components of bacterial membranes, such as phospholipids (B1166683). pnas.orgmdpi.com This interaction leads to the formation of an α-helical structure which inserts into the lipid bilayer, causing a loss of membrane integrity. pnas.org This disruption manifests as increased membrane permeability, leading to the leakage of intracellular contents like potassium ions (K+) and phospholipids, and ultimately, cell lysis and death. frontiersin.orgnih.govsemanticscholar.org Studies using synthetic vesicles have shown that this compound can induce the leakage of entrapped substances, confirming its membrane-disrupting capabilities. acs.org The proposed models for this membrane disruption include the "barrel-stave," "toroidal pore," or "carpet" models, all of which describe different ways the peptide can compromise the membrane's barrier function. nih.govsemanticscholar.org Research on E. coli has specifically demonstrated that this compound affects membrane permeability. uniprot.org

Mechanisms of Action Against Multi-Drug Resistant Bacteria

A significant area of research is the efficacy of this compound and its analogs against multi-drug resistant (MDR) bacteria. The membrane-targeting mechanism of this compound is a key advantage in this context, as it is less likely to be affected by the resistance mechanisms that target conventional antibiotics, which often act on specific intracellular targets. mdpi.com Studies have shown that mastoparans are effective against MDR strains of Acinetobacter baumannii and Methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov For example, a nanoconstruct of mastoparan with chitosan (B1678972) demonstrated a synergistic bactericidal effect against clinical MDR A. baumannii isolates by damaging the bacterial cell membrane. nih.gov In a mouse sepsis model, this nanoconstruct significantly reduced the bacterial count compared to either mastoparan or chitosan alone. nih.gov Research on Mastoparan X, a related peptide, has shown it can disrupt the cell morphology of MRSA, causing surface wrinkling and the formation of pores. nih.gov Furthermore, some mastoparan analogs have shown the ability to potentiate the activity of conventional antibiotics against MDR strains. pnas.org

Anti-Cancer Research Investigations

In addition to its antimicrobial properties, this compound and other mastoparans are being investigated for their potential as anti-cancer agents. Their ability to selectively target and kill cancer cells makes them promising candidates for novel cancer therapies.

Cytotoxic Mechanisms in Cancer Cell Lines

Mastoparans have demonstrated broad-spectrum cytotoxic activity against various cancer cell lines, including leukemia, myeloma, and breast cancer. nih.govresearchgate.net A key finding is that mastoparans can be more toxic to cancer cells than to normal, non-cancerous cells. frontiersin.orgnih.gov The primary mechanism of action is believed to be the disruption of the cell membrane, leading to cell lysis. nih.govresearchgate.net This direct-acting mechanism is advantageous as it can be effective against both slow-growing and multidrug-resistant cancer cells. nih.gov

Furthermore, research indicates that mastoparans can induce apoptosis, or programmed cell death, in cancer cells through the intrinsic mitochondrial pathway. oncotarget.commdpi.com This involves the disruption of the mitochondrial membrane potential, generation of reactive oxygen species (ROS), release of cytochrome C, and activation of caspases. frontiersin.orgoncotarget.com For instance, Mastoparan-L was shown to induce apoptosis in melanoma cells by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins. frontiersin.org

Table 2: Cytotoxic Activity of Mastoparan in Cancer Cell Lines

| Cancer Type | Cell Line(s) | Observed Effect | IC₅₀ (approx. µM) | Reference |

|---|---|---|---|---|

| Leukemia | Jurkat, THP-1 | Cytotoxicity, Apoptosis | 8 - 9.2 | frontiersin.orgresearchgate.net |

| Myeloma | HOPC | Cytotoxicity | 11 | researchgate.net |

| Breast Cancer | MDA-MB-231, T47D, MCF7, MCF7-TX400 (Paclitaxel-resistant) | Cytotoxicity, Lytic Mechanism | 20 - 24 | nih.govresearchgate.netwisdomlib.org |

| Melanoma | B16F10-Nex2 | Apoptosis, Mitochondrial Pathway Activation | Not Specified | frontiersin.orgwisdomlib.org |

| Lung Cancer | A549 | Apoptosis, Cell Cycle Arrest | 34.3 (as MAS) | mdpi.com |

Synergy with Established Chemotherapeutic Agents in Preclinical Models

A promising avenue of research is the use of mastoparans in combination with existing chemotherapeutic drugs. Studies have shown that mastoparans can work synergistically with these agents, enhancing their anti-cancer effects. nih.govresearchgate.net This synergy could potentially allow for lower doses of conventional chemotherapy, reducing associated side effects.

In vitro studies have demonstrated that mastoparan enhances etoposide-induced cell death in leukemia cells. nih.govresearchgate.net More significantly, in a preclinical mouse model of mammary carcinoma, the combination of mastoparan and gemcitabine (B846) resulted in a synergistic effect, significantly delaying tumor growth compared to treatment with either agent alone. nih.govresearchgate.netwisdomlib.orgnottingham.ac.uk A nanocomplex of mastoparan with fluvastatin (B1673502) also showed enhanced cytotoxicity against lung cancer cells compared to either compound individually. mdpi.com These findings suggest that mastoparans could be valuable as adjunctive therapies in cancer treatment. wisdomlib.org

Selectivity Mechanisms Towards Malignant Cells

Mastoparan peptides, including this compound, exhibit a notable preferential toxicity towards cancerous cells over normal, healthy cells. nih.govresearchgate.netplos.org This selectivity is a cornerstone of their potential as anticancer agents. The underlying mechanisms are multifaceted and primarily revolve around the distinct biophysical properties of cancer cell membranes and the peptide's ability to induce programmed cell death.

A primary factor in this selectivity is the difference in cell surface charge. Cancer cell membranes typically possess a higher net negative charge compared to the more neutral membranes of normal cells, due to an increased concentration of anionic molecules like phosphatidylserine (B164497). plos.orgoncotarget.com The cationic nature of this compound, conferred by its lysine (B10760008) residues, facilitates a strong electrostatic attraction to these negatively charged cancer cell surfaces. plos.orgoncotarget.com

Following this initial binding, the amphipathic structure of this compound, which possesses both hydrophobic and hydrophilic regions, allows it to insert into and disrupt the integrity of the malignant cell's membrane. oncotarget.com This interaction can lead to two primary outcomes:

Membranolysis: Some studies suggest that mastoparans can cause direct lysis of the cancer cell membrane by forming pores or channels, leading to a loss of cellular integrity and rapid cell death. nih.govresearchgate.net This lytic mechanism is particularly effective against multidrug-resistant (MDR) and slow-growing cancer cells that are often resilient to conventional chemotherapies. nih.gov

Apoptosis Induction: A significant body of research points to the induction of apoptosis, or programmed cell death, as a key mechanism. researchgate.net Mastoparan peptides can translocate across the cell membrane and target the mitochondria. oncotarget.comresearchgate.netmdpi.com This interaction disrupts the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm. oncotarget.comresearchgate.net This event triggers a cascade of caspase activation (including caspases -9, -12, and -3), ultimately culminating in the systematic dismantling of the cell. frontiersin.org Mastoparan-L, a related peptide, has been shown to induce apoptosis in melanoma cells through this intrinsic mitochondrial pathway. researchgate.netfrontiersin.org

This dual capacity to both directly lyse cancer cells and trigger their self-destruction pathway underscores the potent and selective anti-tumor properties of mastoparans.

| Feature | Description | References |

| Target Selectivity | Preferentially toxic to cancer cells over normal cells. | nih.govresearchgate.netplos.org |

| Primary Mechanism | Interaction with negatively charged cancer cell membranes. | researchgate.netplos.orgoncotarget.com |

| Cell Death Pathways | Induction of membranolysis and/or mitochondrial-mediated apoptosis. | nih.govresearchgate.netoncotarget.comresearchgate.netmdpi.comresearchgate.net |

Immunomodulatory Research Contexts

This compound demonstrates significant immunomodulatory capabilities, influencing the behavior of key immune cells and the production of signaling molecules that orchestrate the immune response.

Mast Cell Degranulation and Mediator Release Pathways

The name "mastoparan" is derived from its potent ability to induce degranulation in mast cells, which are critical sentinel cells in the immune system. qeios.comresearchgate.net this compound, sourced from Vespa basalis, is confirmed to be a mast cell degranulating peptide, triggering the release of histamine (B1213489) from rat peritoneal mast cells. uniprot.org

The mechanisms driving this degranulation are complex and can occur through at least two distinct pathways:

Receptor-Mediated Activation: Mastoparans can act on the cell surface by binding to and activating G-protein coupled receptors (GPCRs). plos.orgresearchgate.net Specifically, the Mas-related G protein-coupled receptor member X2 (MRGPRX2) has been identified as a key receptor for some mastoparans, leading to the activation of the Gαq/PLCγ1/IP3/Ca²+ signaling pathway and subsequent exocytosis of granular contents. nih.gov This interaction mimics the initial stages of an allergic or inflammatory response.

Direct Intracellular Action: Some research suggests that these peptides can penetrate the mast cell membrane and directly activate G-proteins or other signaling proteins located on endosomal membranes, bypassing the need for a surface receptor. researchgate.net

Upon activation by this compound, mast cells release a host of pre-formed and newly synthesized inflammatory mediators, including histamine, prostaglandins (B1171923), and leukotrienes, which play a crucial role in initiating and amplifying inflammatory responses. frontiersin.orgdiva-portal.org

Modulation of Leukocyte Recruitment and Immune Cell Trafficking

Mastoparan peptides can influence the movement and accumulation of leukocytes, the white blood cells that are essential for fighting infection and disease. Mastoparan L is known to promote leukocyte chemotaxis, the directed movement of these cells. researchgate.net

Research on synthetic analogs, such as Mastoparan-MO, has shown that these peptides can act as potent chemoattractants, stimulating the recruitment of leukocytes to a site of infection. pnas.orgmdpi.com This engineered peptide was shown to significantly increase leukocyte migration, which is a critical step for resolving infections. pnas.org This immunomodulatory effect is also linked to the promotion of cell attachment, proliferation, and infiltration, which can facilitate tissue regeneration. researchgate.net By attracting immune cells to a specific location, mastoparans can enhance the local immune response.

Influence on Cytokine and Chemokine Production

Cytokines and chemokines are signaling proteins that are fundamental to regulating immune responses. Mastoparan peptides have been shown to modulate the production of these crucial mediators.

Studies involving the synthetic peptide Mastoparan-MO have revealed a sophisticated immunomodulatory profile. This peptide was found to suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-12 (IL-12) at the site of an infection. pnas.orgmdpi.com A reduction in prolonged pro-inflammatory signaling can help prevent excessive tissue damage. pnas.org

Concurrently, Mastoparan-MO and the related Clavanin A peptide were observed to enhance the production of the anti-inflammatory cytokine IL-10, as well as other immune mediators like Granulocyte-macrophage colony-stimulating factor (GM-CSF), Interferon-gamma (IFN-γ), and Monocyte Chemoattractant Protein-1 (MCP-1). mdpi.comresearchgate.net This balanced modulation—suppressing excessive inflammation while boosting the recruitment and activity of immune cells—highlights the potential of mastoparan-based peptides to finely tune the host immune response. pnas.org

| Immunomodulatory Effect | Specific Action of Mastoparan Peptides | References |

| Mast Cell Degranulation | Induces release of histamine and other inflammatory mediators. | researchgate.netuniprot.orgnih.gov |

| Leukocyte Recruitment | Acts as a chemoattractant, promoting immune cell migration. | researchgate.netpnas.orgmdpi.com |

| Cytokine Production | Suppresses pro-inflammatory cytokines (TNF-α, IL-6, IL-12) and enhances anti-inflammatory cytokines (IL-10) and other mediators (GM-CSF, IFN-γ, MCP-1). | pnas.orgmdpi.comresearchgate.net |

Enzymatic Modulation Studies

This compound and its analogs can directly influence cellular signaling by activating phospholipases, a family of enzymes that hydrolyze phospholipids to generate second messengers. frontiersin.orgnih.gov

Activation of Phospholipase A2, C, and D

Research has demonstrated that mastoparans are capable of stimulating multiple types of phospholipases.

Phospholipase A2 (PLA2): Several mastoparans can stimulate the hydrolytic rate of PLA2. frontiersin.orgnih.gov This enzyme cleaves phospholipids to produce arachidonic acid, a precursor for various pro-inflammatory molecules like prostaglandins and leukotrienes. frontiersin.orgnih.gov The co-occurrence of mastoparans and PLA2 in wasp venom is thought to potentiate the venom's effects. frontiersin.org

Phospholipase C (PLC): Mastoparans have been shown to activate phosphoinositide-specific PLC in various tissues, including human myocardium and carrot cells. frontiersin.orgnih.gov This activation can occur independently of G-protein stimulation. frontiersin.org PLC activation leads to the generation of inositol (B14025) phosphates and diacylglycerol, which are key intracellular signaling molecules. oup.com

Phospholipase D (PLD): Mastoparan is a known activator of PLD in numerous cell types, including human astrocytoma cells and mast cells. frontiersin.orgnih.gov This activation results in the hydrolysis of phosphatidylcholine to produce phosphatidic acid and choline. frontiersin.orgnih.gov Notably, research on lymphocytic mouse leukemia L1210 cells demonstrated that the PLD stimulation by This compound was not affected by pertussis toxin, which inhibits certain G-proteins. frontiersin.org This, along with other studies, suggests that mastoparan-induced PLD activation is not mediated by G-proteins and does not appear to be dependent on calcium ions. frontiersin.orgnih.govnih.gov

The ability of this compound to modulate these enzymatic pathways highlights its role as a powerful tool for studying and potentially manipulating cellular signal transduction.

| Enzyme | Action of Mastoparan | G-Protein Dependence | References |

| Phospholipase A2 (PLA2) | Stimulates hydrolysis rate | Can be G-protein dependent | frontiersin.orgnih.govoup.com |

| Phospholipase C (PLC) | Stimulates activity | Can be independent of G-protein activation | frontiersin.orgnih.govnih.gov |

| Phospholipase D (PLD) | Stimulates activity (Confirmed for this compound) | Independent of G-protein activation | frontiersin.orgnih.govnih.gov |

Inhibition of Protein Kinase C and Other Kinase Activities

This compound, a component of wasp venom, demonstrates significant inhibitory effects on Protein Kinase C (PKC), a key enzyme in cellular signal transduction. Research has shown that mastoparans, as amphiphilic polypeptides, can inhibit PKC that is stimulated by various factors. nih.gov When PKC is activated by phosphatidylserine bilayer or arachidonate (B1239269) monomer, mastoparan exhibits an IC50 value (the concentration causing 50% inhibition) ranging from 1-8 microM. nih.gov However, when synaptosomal membrane is used to activate PKC, mastoparan is less inhibitory, with an IC50 between 10-20 microM. nih.gov

Kinetic analyses have further elucidated the mechanism of this inhibition. Mastoparan inhibits PKC competitively with respect to the phospholipid cofactor, with apparent Ki values of 1.6-18.7 microM. nih.gov Its mode of inhibition is mixed concerning CaCl2 or diacylglycerol, noncompetitive with the protein substrate (histone), and uncompetitive with ATP. nih.gov This suggests a direct interaction with the enzyme or its lipid cofactors, rather than competing with the primary substrate or energy source.

Beyond PKC, this compound also affects other kinases. It has been shown to inhibit Ca2+/calmodulin-dependent protein kinase II with a potency comparable to its inhibition of Na,K-ATPase. nih.gov The inhibitory effect of mastoparan on the phosphorylation of annexin (B1180172) I by PKC has also been noted to be comparable to that of melittin. jst.go.jp

Table 1: Inhibitory Concentrations (IC50) of Mastoparan against Protein Kinase C

| Activator | IC50 (µM) |

|---|---|

| Phosphatidylserine / Arachidonate | 1 - 8 |

| Synaptosomal Membrane | 10 - 20 |

Effects on Na,K-ATPase Activity

This compound exerts a dose-dependent inhibitory effect on rat renal Na,K-ATPase activity. nih.gov This inhibition is remarkably rapid, manifesting within 30 seconds, which suggests that the mechanism does not involve altering the synthesis or degradation rates of the enzyme, processes that typically require more time. nih.gov

The proposed mechanism for this inhibition is the stabilization of the phosphoenzyme intermediate of the Na,K-ATPase. nih.gov This stabilization reduces the enzyme's turnover rate (Vmax) without decreasing the number of enzyme units. nih.gov Evidence for this includes the observation that the amount of the phosphoenzyme intermediate is greater in the presence of mastoparan. nih.gov Furthermore, the inhibition of Na,K-ATPase by mastoparan can be lessened by neomycin, an inhibitor of inositol phospholipid metabolism, hinting that the degradation of the phosphatidylinositol pool may be involved in the inhibitory mechanism. nih.gov The potency of mastoparan in inhibiting Na,K-ATPase is comparable to its effect on Ca2+/calmodulin-dependent protein kinase II. nih.gov

Table 2: Research Findings on this compound's Effect on Na,K-ATPase

| Parameter | Observation | Reference |

|---|---|---|

| Mechanism | Inhibition is dose-dependent and rapid (<30 seconds). | nih.gov |

| Enzyme State | Stabilizes the phosphoenzyme intermediate. | nih.gov |

| Kinetics | Reduces the Vmax (turnover rate). | nih.gov |

| Modulation | Inhibition is attenuated by neomycin. | nih.gov |

Neurobiological and Endocrine Research Implications

Modulation of Serotonin (B10506) Release

This compound is known to induce the release of serotonin from platelets. frontiersin.orgmdpi.com This activity is part of a broader capability of mastoparans to trigger degranulation in various cell types. researchgate.net This effect on serotonin release highlights its potential as a tool for studying the mechanisms of exocytosis and neurosecretion.

Regulation of Insulin (B600854) Secretion from Pancreatic Beta Cells

This compound stimulates the secretion of insulin from pancreatic beta-cells through a distinct mechanism. capes.gov.brnih.gov This stimulation is dose-related and occurs even at substimulatory glucose concentrations. capes.gov.brnih.gov Notably, the process is independent of extracellular Ca2+ and is not inhibited by the downregulation of protein kinase C or by the protein kinase inhibitor staurosporine. capes.gov.brnih.gov

The peptide also triggers ATP-independent insulin secretion from electrically permeabilised islets where intracellular Ca2+ levels are kept low. capes.gov.br However, the secretory effect of mastoparan is inhibited by guanosine (B1672433) 5'-O-2-thiodiphosphate. capes.gov.brnih.gov These findings collectively suggest that this compound acts at a late stage in the insulin secretory pathway, dependent on the activation of a GTP-binding protein (G-protein), but bypassing the need for changes in cytosolic calcium or protein kinase activation. capes.gov.brphysiology.org

Table 3: this compound's Influence on Insulin Secretion from Pancreatic Beta-Cells

| Condition | Effect of this compound | Reference |

|---|---|---|

| Low Glucose | Stimulates insulin secretion | capes.gov.brnih.gov |

| Extracellular Ca2+ | Not required for stimulation | capes.gov.brnih.gov |

| PKC Downregulation | Secretion is not inhibited | capes.gov.br |

| Guanosine 5'-O-2-thiodiphosphate | Secretion is inhibited | capes.gov.brnih.gov |

Influence on Pituitary Hormone Release

This compound has been shown to stimulate the release of prolactin from cultured rat anterior pituitary cells. bioscientifica.comnih.gov This stimulation is dose-dependent, time-dependent, and reversible. bioscientifica.comnih.gov Unlike its effect on insulin secretion, the release of prolactin requires the presence of calcium. bioscientifica.com

The mechanism involves the activation of the inositol(1,4,5)trisphosphate/diacylglycerol pathway, which leads to the translocation of protein kinase C activity from the cytosol to the membrane. bioscientifica.comnih.gov this compound also increases the intracellular Ca2+ concentration in individual lactotrophs, a response that persists even in the absence of extracellular calcium, indicating a release from intracellular stores. bioscientifica.comnih.gov While pretreatment with cholera and pertussis toxins does not affect the secretory response, the process is inhibited by guanosine 5'-[β-thio]diphosphate, implicating a G-protein in the signaling cascade that is insensitive to these specific toxins. bioscientifica.comoup.comoup.com

Table 4: Summary of this compound's Effects on Pituitary Prolactin Release

| Parameter | Observation | Reference |

|---|---|---|

| Effect | Stimulates prolactin release | bioscientifica.comnih.gov |

| Calcium Dependence | Requires extracellular calcium | bioscientifica.com |

| Signaling Pathway | Activates inositol(1,4,5)trisphosphate/diacylglycerol pathway | bioscientifica.comnih.gov |

| Protein Kinase C | Causes translocation from soluble to membrane-attached form | bioscientifica.comnih.gov |

| G-Protein Involvement | Inhibited by GDP-β-S, but not by pertussis or cholera toxin | bioscientifica.com |

Structure Activity Relationship Sar Studies and Peptide Engineering of Mastoparan B

Impact of Amino Acid Substitutions on Biological Function

The biological functions of Mastoparan (B549812) B are intricately linked to its amino acid composition. As an amphiphilic α-helical peptide, it features a spatial separation of hydrophobic and cationic residues, which is crucial for its interaction with cell membranes. nih.govmdpi.com Substitutions of individual amino acids can profoundly alter these properties, leading to significant changes in biological activity.

Specific amino acid residues, particularly lysine (B10760008) and tryptophan, play pivotal roles in the activity of Mastoparan B.

Lysine (Lys): The cationic lysine residues are critical for the initial electrostatic interactions with the negatively charged components of bacterial cell membranes. The number and position of these residues are crucial for biological activity.

Replacing the lysine at position 2 (Lys2) with asparagine resulted in a significant decrease in cardiovascular depressor effects, indicating its importance for this specific activity. nih.gov

Substitution of Lys4 with a neutral amino acid led to the most significant reduction in antibody-binding activity, highlighting its role as a key component of an epitope. nih.gov

In contrast, replacing Lys11 or Lys12 with leucine (B10760876) did not significantly reduce cardiovascular effects; in fact, the Lys12-to-leucine substitution resulted in a more sustained depressor effect. nih.gov However, the simultaneous replacement of both Lys11 and Lys12 with leucine abolished this activity. nih.gov

An alanine (B10760859) scan revealed that substituting Lys4 with alanine (K4A) increased hemolytic activity while maintaining antimicrobial activity. researchgate.net

Tryptophan (Trp): The tryptophan residue at position 9 (Trp9) is also essential for the peptide's function, primarily through its involvement in hydrophobic interactions with the membrane core.

The indole (B1671886) ring of the tryptophan residue is thought to penetrate into the less polar environment of the lipid aliphatic chains. koreascience.kr

Its presence is considered essential for inducing the α-helical structure necessary for both antibacterial and hemolytic activity. nih.gov

Replacing Trp9 with phenylalanine did not significantly alter its cardiovascular activity, but substitution with tyrosine caused a slight reduction in antibody-binding capacity. nih.govnih.gov

A Trp9-to-alanine (W9A) substitution was found to decrease both antibacterial and hemolytic activities. researchgate.net

Conversely, substituting leucine at position 3 with tryptophan (L3W) in an MP-B analog enhanced its antimicrobial activity against most bacteria tested, demonstrating that strategic placement of tryptophan can boost efficacy. researchgate.netfrontiersin.org

Hydrophobicity: This property is a primary determinant of how strongly the peptide interacts with and disrupts cell membranes. Increasing the hydrophobicity of MP-B, for example, by substituting alanine at positions 4 and 12, leads to a higher α-helical content and enhanced antimicrobial and hemolytic activities. nih.gov Conversely, analogs with lower hydrophobicity, such as [Ala3]MP-B and [Ala9]MP-B, tend to have disordered structures and reduced biological activity. nih.gov However, excessive hydrophobicity can lead to a loss of selectivity and increased toxicity towards host cells. nih.gov

Net Charge: this compound possesses a net positive charge, which facilitates its attraction to negatively charged bacterial membranes over the generally neutral membranes of mammalian cells like erythrocytes. mdpi.comijbs.com The antimicrobial activity of mastoparan is well-correlated with its optimal net positive charge of +4. mdpi.com Increasing the net charge can, in some cases, enhance activity, but can also lead to peptide aggregation and reduced efficacy if not balanced with hydrophobicity. nih.gov For instance, the analog mastoparan-R1, which is less hydrophobic but more cationic (+6), showed poor antibacterial activity, possibly due to aggregation. nih.gov

The interplay between hydrophobicity and charge is critical for achieving selective toxicity. For the related peptide Mastoparan-X, reducing hydrophobicity by substituting alanine at the N-terminus (Ala1) resulted in a larger gain in effective charge and membrane selectivity compared to a similar substitution at position 14. plos.org This highlights the importance of the relative positioning of charged and hydrophobic residues. plos.org

| Analog/Modification | Substitution Detail | Key Change in Physicochemical Property | Observed Effect on Biological Activity | Reference |

|---|---|---|---|---|

| [Asn2]MP-B | Lys2 → Asn | Reduced positive charge at N-terminus | Marked decrease in cardiovascular depressor effects | nih.gov |

| [Leu12]MP-B | Lys12 → Leu | Reduced positive charge at C-terminus; increased hydrophobicity | More sustained cardiovascular depressor effect | nih.gov |

| [Leu11, Leu12]MP-B | Lys11 → Leu, Lys12 → Leu | Significant reduction in positive charge at C-terminus | Loss of cardiovascular inhibitory activity | nih.gov |

| MP-B-1 | Leu3 → Trp | Increased hydrophobicity and potential for H-bonding | Enhanced antimicrobial activity, up to 8-fold in some cases | researchgate.netfrontiersin.org |

| [Ala9]MP-B | Trp9 → Ala | Reduced hydrophobicity | Decreased antibacterial and hemolytic activities | researchgate.net |

| [Ala4]MP-B | Lys4 → Ala | Reduced positive charge | Increased hemolytic activity, maintained antimicrobial activity | researchgate.net |

| [I5, R8]Mastoparan | Ala5 → Ile, Ala8 → Arg | Increased hydrophobicity and positive charge | Dramatically reduced toxicity | wikipedia.org |

Influence of Peptide Length and Terminal Modifications

Modifications to the length of the peptide and its N- and C-termini are crucial engineering strategies for modulating the function of this compound.

Peptide Length: The length of the peptide is directly related to its ability to form a stable α-helix and span the lipid bilayer. Deletion of the first three C-terminal residues from a Mastoparan analog resulted in a shorter α-helix, which correlated with decreased antibacterial and hemolytic activities. researchgate.netnih.gov Similarly, removing the first three amino acid residues from the N-terminus of MP-B rendered the peptide inactive. researchgate.net

C-Terminal Amidation: Most natural mastoparans, including MP-B, feature an amidated C-terminus. ijbs.commdpi.com This modification neutralizes the negative charge of the C-terminal carboxyl group, thereby increasing the net positive charge of the peptide and enhancing its interaction with membranes. Deamidation of the C-terminus (resulting in an acidic form) has been shown to significantly reduce the peptide's permeability and antibiotic effects. researchgate.net

Targeted engineering of the peptide termini has been employed to introduce novel properties or enhance existing ones.

N-Terminal Modification: Attaching other biologically active sequences to the N-terminus can create chimeric peptides with unique activities. For example, adding a cell-penetrating peptide sequence from the HIV-1 TAT protein (RKKRRQRRR) to the N-terminus of Mastoparan-C created an analog (tMP-C) with enhanced membrane permeability and more potent anticancer activity, though it also lost some specificity. ijbs.com In another strategy, adding a pentapeptide motif (FLPII) to the N-terminus of mastoparan-L led to the analog mastoparan-MO, which showed improved activity against S. aureus. nih.govasm.org

C-Terminal Modification: The C-terminus can also be modified to alter activity. Chimeric peptides have been created by attaching the RNA III inhibiting peptide (RIP) to the C-terminus of mastoparan (MP-RIP), resulting in an analog with high antibacterial activity specifically against S. aureus. mdpi.com

Cyclization: To enhance stability against degradation by proteases, mastoparan can be cyclized. This was achieved for Mastoparan-C by introducing a cysteine residue at both the N- and C-termini, allowing the formation of a disulfide bridge. ijbs.com The resulting cyclic peptide (cMP-C) had a longer half-life but also showed lower antimicrobial potency and higher hemolytic activity. ijbs.com

Design and Synthesis of this compound Analogs and Derivatives

The synthesis of this compound analogs is typically achieved through solid-phase peptide synthesis (SPPS), which allows for the precise incorporation of natural and unnatural amino acids at specific positions. koreascience.krnih.gov This has facilitated the creation of a vast library of derivatives designed to probe the fundamentals of their activity and to develop molecules with improved therapeutic potential. nih.gov

A primary goal of this compound engineering is to enhance its selectivity, maximizing its toxicity towards target pathogens (like bacteria) while minimizing its toxicity towards host mammalian cells.

Chimeric Peptides: Creating chimeric molecules is another effective strategy. By fusing Mastoparan with a peptide that has a specific target, the resulting analog can be directed to a particular cell type or organism. The MP-RIP and RIP-MP analogs, for instance, were designed to combine the membrane-disrupting properties of mastoparan with the S. aureus-targeting ability of RIP, yielding analogs with interesting and specific antimicrobial profiles. mdpi.com

Targeted Amino Acid Substitution: Based on SAR data, specific amino acid substitutions can be made to reduce toxicity. The substitution of isoleucine and arginine at positions 5 and 8, respectively, in mastoparan was shown to dramatically reduce its toxicity, making it a more viable candidate for drug development. wikipedia.org This approach relies on balancing the structural requirements for antimicrobial activity with those that cause hemolysis.

| Design Strategy | Example Analog | Modification | Intended Outcome | Result | Reference |

|---|---|---|---|---|---|

| Terminal Engineering (N-Terminus) | tMP-C | Addition of HIV-1 TAT sequence to N-terminus of Mastoparan-C | Enhance membrane permeability and intracellular delivery | More potent anticancer activity, but loss of specificity | ijbs.com |

| Cyclization | cMP-C | Introduction of Cys at N- and C-termini of Mastoparan-C to form a disulfide bridge | Improve stability in serum | Longer half-life, but lower antimicrobial potency and higher hemolysis | ijbs.com |

| Chimeric Peptide Design | MP-RIP | Attachment of RNA III Inhibiting Peptide (RIP) to the C-terminus of Mastoparan | Enhance activity against S. aureus | High and specific antibacterial activity against S. aureus | mdpi.com |

| Hydrophobicity Reduction | Ala1-MPX | Substitution of Ile1 with Ala in Mastoparan-X | Improve selectivity for bacterial vs. mammalian cells | Higher target selectivity but decreased bactericidal potency | plos.org |

| Targeted Amino Acid Substitution | [I5, R8] Mastoparan | Substitution of Ala5 with Ile and Ala8 with Arg | Reduce cytotoxicity | Dramatically reduced toxicity | wikipedia.org |

Introduction of Non-Natural Amino Acids and Structural Motifs

The engineering of this compound and its analogs through the incorporation of non-natural amino acids and unique structural motifs is a key strategy to enhance their therapeutic potential. mdpi.com These modifications aim to improve antimicrobial activity, stability, and cell selectivity while reducing toxicity. mdpi.comnih.gov

One common approach involves the substitution of natural amino acids with other residues to modulate the peptide's physicochemical properties. For instance, Ala-scanning, where hydrophobic amino acids are systematically replaced by alanine, has been used to study the contribution of individual residues to the biological activity and helical structure of this compound. koreascience.krkoreascience.kr These studies have revealed that the hydrophobic face of the amphipathic α-helix is critical for its biological functions. koreascience.krkoreascience.kr The substitution of Trp⁹ with Ala⁹, for example, dramatically decreases the peptide's pore-forming activity. tandfonline.comnih.gov Conversely, strategic substitutions can enhance antimicrobial potency. researchgate.net

The introduction of D-amino acids is another strategy employed to increase the proteolytic stability of mastoparan analogs. mdpi.com Furthermore, the creation of chimeric peptides, where this compound is fused with other biologically active peptides, has been explored. mdpi.comnih.gov For example, chimeric analogs have been designed by combining mastoparan with sequences from peptides like galanin or RNA III inhibiting peptide (RIP). mdpi.comnih.gov These chimeras, such as MP-RIP and RIP-MP, have shown interesting antimicrobial profiles, particularly against S. aureus. mdpi.comnih.gov

Other non-natural modifications investigated in peptide design include the introduction of amino isobutyric acid (Aib), N-methylation, Cα-methylation, and peptoid bonds. nih.gov These alterations can influence the peptide's conformation, binding to HLA-DR molecules, and subsequent T-cell activation, potentially reducing immunogenicity. nih.gov The goal of these engineering efforts is to create derivatives with improved therapeutic indices, characterized by high antimicrobial efficacy and low toxicity to host cells. nih.gov

Cyclization and Other Conformational Constraints

To enhance the structural stability and biological activity of this compound, various strategies imposing conformational constraints have been investigated. A principal method is peptide cyclization, which can protect the peptide from enzymatic degradation and lock it into a bioactive conformation. nih.govijbs.com

One approach to cyclization involves introducing cysteine residues at the N- and C-termini to form a disulfide bridge. ijbs.com This was demonstrated in a study on Mastoparan-C, where a cyclized analog (MP-C) was created. While this modification resulted in a longer serum half-life, it also led to a decrease in antimicrobial potency and an increase in hemolytic activity. ijbs.comnih.gov This highlights the delicate balance between stability and activity that must be considered during peptide design.

Another strategy to stabilize the α-helical conformation is through "stapling," which involves creating a covalent link between the side chains of two amino acids that are appropriately spaced within the helix. sb-peptide.com This can be achieved using all-hydrocarbon linkers or through click chemistry to form a triazole bridge. researchgate.net Studies on other peptides, such as temporin L, have shown that stabilizing the α-helical structure through intramolecular bridges can lead to an increased helical content and improved antimicrobial activity. nih.gov These conformational constraints are a promising avenue for developing this compound analogs with enhanced therapeutic properties, although careful optimization is required to avoid detrimental effects on bioactivity. ijbs.com

Computational and Biophysical Approaches in SAR Analysis

Circular Dichroism Spectroscopy for Conformational Analysis

Circular Dichroism (CD) spectroscopy is a fundamental tool for analyzing the secondary structure of this compound and its analogs, particularly the conformational changes that occur upon interaction with membrane-mimicking environments. mdpi.comresearchgate.net In aqueous buffer solutions, this compound and its derivatives typically exhibit a random coil structure, as indicated by their CD spectra. koreascience.krkoreascience.krijbs.comkribb.re.kr

However, in the presence of membrane mimetics such as trifluoroethanol (TFE), sodium dodecyl sulfate (B86663) (SDS) micelles, or phospholipid liposomes, these peptides undergo a significant conformational transition to an α-helical structure. mdpi.comnih.govkoreascience.krkoreascience.krresearchgate.net This induced helicity is a hallmark of many membrane-active peptides and is crucial for their biological function. koreascience.kr The α-helical content can be quantified from the CD spectra, allowing for a comparative analysis of different analogs. mdpi.com

Studies have shown a correlation between the α-helical content and the biological activity of this compound analogs. For example, substitutions of hydrophobic amino acids with alanine can affect the stability of the α-helix and, consequently, the peptide's antimicrobial and hemolytic activities. koreascience.krkoreascience.kr Similarly, the deletion of C-terminal residues in some mastoparan analogs has been shown to reduce the length of the α-helix, which correlates with a decrease in biological activity. researchgate.net CD spectroscopy, therefore, provides invaluable insights into how structural modifications influence the peptide's ability to adopt its active conformation at the membrane interface. diva-portal.org

Nuclear Magnetic Resonance (NMR) for Solution and Membrane-Bound Structures

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of this compound and its analogs at an atomic level, both in solution and when bound to membrane models. tandfonline.comnih.gov In membrane-mimicking environments such as detergent micelles (e.g., SDS or dodecylphosphocholine (B1670865) (DPC)) and bicelles, this compound consistently adopts an amphiphilic α-helical conformation. tandfonline.comnih.govnih.gov

¹H-NMR studies, including Nuclear Overhauser Effect Spectroscopy (NOESY), have been used to establish the helical structure, typically spanning from Lys² or Leu³ to the C-terminus. tandfonline.comnih.gov These experiments reveal the spatial proximity of protons, allowing for the calculation of a detailed molecular structure. nih.gov The amphiphilic nature of this helix is characterized by the segregation of hydrophilic (e.g., Lys, Ser) and hydrophobic (e.g., Leu, Ile, Trp) residues on opposite faces of the molecule. nih.gov NOESY experiments have also shown the insertion of specific hydrophobic residues, such as the indole ring of Trp⁹, into the hydrophobic core of the micelle. tandfonline.comnih.gov

Solid-state NMR has been employed to study the structure of mastoparan peptides when tightly bound to lipid bilayers, providing a more physiologically relevant model. rcsb.orgcore.ac.uknih.gov These studies have confirmed the α-helical structure and provided insights into the orientation of the peptide relative to the membrane. rcsb.orgcore.ac.uk For instance, Mastoparan-X, a related peptide, was found to form an α-helix from Trp³ to Leu¹⁴ when bound to anionic phospholipid bilayers. core.ac.uknih.gov NMR studies are thus crucial for understanding the precise structural basis of this compound's interaction with and perturbation of cell membranes. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activity. nih.gov For this compound and its analogs, QSAR studies have been instrumental in understanding the determinants of their antimicrobial activity and in guiding the design of new, more potent derivatives. researchgate.netrsc.org

In these studies, the antimicrobial activity, often expressed as the minimum inhibitory concentration (MIC), of a set of mastoparan analogs is correlated with various calculated molecular descriptors. researchgate.net These descriptors can include physicochemical parameters such as hydrophobicity, molecular volume, refractivity, relative positive charge, and the number of hydrogen bond donors and acceptors. researchgate.netrsc.org

Several QSAR models have been developed for mastoparan analogs, yielding significant correlation coefficients, which indicate that the models can be used for predictive purposes. researchgate.netrsc.org For example, models have successfully correlated the antimicrobial activity against Bacillus subtilis with descriptors like the number of hydrophobic centers and molecular volume. researchgate.net These linear models have enabled the creation of virtual libraries of new mastoparan derivatives through computational mutagenesis, with some of the designed peptides predicted to have significantly improved antimicrobial activity. researchgate.netrsc.orgresearchgate.net QSAR, therefore, serves as a valuable tool for accelerating the discovery and optimization of novel antimicrobial peptides based on the this compound scaffold. nih.govresearchgate.net

Synthetic and Bioengineering Approaches for Mastoparan B Production

Chemical Synthesis Methodologies

Chemical synthesis provides a direct route to produce Mastoparan (B549812) B with high purity. This approach allows for precise control over the amino acid sequence and the incorporation of modifications or labels.

Solid-Phase Peptide Synthesis (SPPS) is a widely used method for chemically producing peptides like Mastoparan B. kstudy.comkoreascience.kr This technique involves the stepwise addition of protected amino acid residues to a growing peptide chain that is anchored to an insoluble polymer resin. sigmaaldrich.com The process begins by attaching the first C-terminal amino acid to the solid support, followed by cycles of deprotection (removing the temporary N-terminal protecting group, often Fmoc) and coupling of the next amino acid in the sequence until the full peptide is assembled. sigmaaldrich.comchapman.edu

Research has demonstrated the successful synthesis of this compound and its analogs using SPPS. koreascience.krkoreascience.kr For instance, a 1993 study reported the chemical synthesis of this compound, confirming that the synthetic peptide's physical and biological properties were identical to those of the native peptide isolated from hornet venom. nih.gov Similarly, another study synthesized this compound and seven of its analogs by replacing individual hydrophobic amino acids with alanine (B10760859) to investigate structure-activity relationships. koreascience.kr The final step in SPPS involves cleaving the completed peptide from the resin and removing any side-chain protecting groups, followed by purification, typically using high-performance liquid chromatography (HPLC). nih.govchapman.edu

| Aspect of SPPS | Description | Relevance to this compound |

| Principle | Stepwise addition of amino acids to a peptide chain growing on a solid resin support. sigmaaldrich.com | Enables the precise construction of the 14-amino acid sequence of this compound. nih.gov |